molecular formula C19H24N4O4 B10993253 N-(2,4-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(2,4-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B10993253
M. Wt: 372.4 g/mol
InChI Key: YDDWHEBSJLXANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 2,4-dimethoxyphenyl amide substituent and a 6-methoxypyridazin-3-yl group attached to the piperidine ring.

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H24N4O4/c1-25-14-4-5-15(16(12-14)26-2)20-19(24)13-8-10-23(11-9-13)17-6-7-18(27-3)22-21-17/h4-7,12-13H,8-11H2,1-3H3,(H,20,24)

InChI Key

YDDWHEBSJLXANF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC)OC

Origin of Product

United States

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O3C_{16}H_{20}N_4O_3. Its structure features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Methoxy groups : Two methoxy groups at the 2 and 4 positions of the phenyl ring, enhancing lipophilicity.
  • Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms at positions 1 and 2.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains.
  • Enzyme Inhibition : Potential interactions with key enzymes involved in disease pathways.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, its structural components suggest possible interactions with:

  • Kinases : Inhibition of kinases such as VEGFR and ERK has been noted in similar compounds, indicating a potential pathway for antitumor activity.
  • Receptors : Binding affinity studies may reveal interactions with neurotransmitter receptors, contributing to neuropharmacological effects.

Comparative Analysis with Similar Compounds

A comparison table highlights structural similarities and differences with related compounds:

Compound NameStructure FeaturesUnique Aspects
N-(2-methoxyphenyl)-piperidine-4-carboxamideContains a single methoxy groupSimpler structure may lead to different activity
1-(6-methoxypyridazin-3-yl)piperidineLacks dimethoxy substitutionFocuses on pyridazine interaction
2,4-Dimethoxy-N-pyridin-3-yl-piperidineSimilar dimethoxy substitution but different coreDifferent nitrogen heterocycles influence activity

This table illustrates how this compound stands out due to its unique combination of methoxy substitutions and a pyridazine component.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Anticancer Activity : A study reported that derivatives of piperidine carboxamides demonstrated significant cytotoxicity against liver cancer cell lines (HepG2) with IC50 values as low as 11.3 μM . This suggests that similar compounds may also exhibit potent anticancer properties.
  • Kinase Inhibition : Research on related piperidine compounds indicated their ability to inhibit multiple kinases involved in cancer progression. For instance, NEPT was identified as an active scaffold against VEGFR-2 and ERK-2 kinases . This highlights a potential therapeutic application for this compound in cancer treatment.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Modifications Biological Target Key Properties/Findings Reference
TAK-385 Thieno[2,3-d]pyrimidine 6-methoxypyridazin-3-yl, difluorobenzyl GnRH antagonist Superior in vivo activity; reduced CYP450 inhibition vs. sufugolix [1]
HCV Entry Inhibitor (Compound 1) Piperidine-4-carboxamide Diethylamino-butyl, dimethoxyphenyl-oxazolyl HCV entry stage 59% synthesis yield; 94.2% HPLC purity [2]
SARS-CoV-2 Inhibitor (Compound 1) Piperidine-4-carboxamide 4-fluorobenzyl, naphthalen-1-yl-ethyl SARS-CoV-2 entry Acceptable inhibitory activity [3]
EP 4374877 Compound Pyrrolo[1,2-b]pyridazine Dimethoxyphenylmethyl, bromo-difluorophenyl Not specified LCMS m/z 554; HPLC retention 1.64 min [4]
AKOS025183137 Piperidine-4-carboxamide 2,4-dimethylphenyl, trifluoromethylpyrimidinyl Not specified MW 378.4 g/mol; 7 H-bond acceptors [6]

Key Structural and Functional Insights

Role of Methoxy-Substituted Aromatic Groups
  • TAK-385 : The 6-methoxypyridazin-3-yl group in TAK-385 contributes to its GnRH antagonism, likely through hydrogen bonding and hydrophobic interactions with receptor residues. The reduced CYP450 inhibition compared to sufugolix may stem from steric hindrance from the difluorobenzyl group .
  • SARS-CoV-2 Inhibitors : The (R)-N-((2-methoxypyridin-4-yl)methyl) substituent in one compound () suggests methoxy groups enhance binding to viral entry proteins, possibly by mimicking host cell membrane components .
  • Target Compound: The 2,4-dimethoxyphenyl group may improve solubility or metabolic stability compared to non-polar substituents (e.g., naphthyl in HCV inhibitors).
Piperidine-4-Carboxamide Core Modifications
  • Higher purity (>99.8% in Compound 2) correlates with streamlined synthetic routes .
  • AKOS025183137 : The trifluoromethylpyrimidinyl group increases molecular weight (378.4 g/mol) and lipophilicity compared to the target compound, which may affect membrane permeability .

Pharmacological and Metabolic Comparisons

  • CYP450 Interactions : TAK-385’s reduced CYP450 inhibition compared to sufugolix underscores the importance of substituent selection in minimizing drug-drug interactions. The target compound’s dimethoxyphenyl group may similarly mitigate CYP binding .
  • Antiviral Activity : While the HCV and SARS-CoV-2 inhibitors (–3) demonstrate the piperidine-carboxamide scaffold’s versatility, the target compound’s lack of bulky aromatic groups (e.g., naphthyl) may favor selectivity for other targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.